![molecular formula C21H16ClN3O2 B7451957 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide, also known as BMVC, is a small molecule that has gained attention in recent years due to its potential use in scientific research. BMVC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry. In
科学研究应用
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been found to have several scientific research applications. One of the most significant applications is in the field of cancer research. N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is thought to be due to N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide's ability to induce cell cycle arrest and apoptosis in cancer cells.
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been found to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.
作用机制
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been found to modulate the expression of various genes involved in cell signaling and metabolism.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide in lab experiments is its high potency and specificity. N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been found to have a low IC50 value, meaning that it is effective at very low concentrations. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been shown to be highly selective for its target enzymes and signaling pathways.
However, there are also some limitations to using N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide in lab experiments. One limitation is its relatively short half-life, which may require frequent dosing in long-term experiments. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide may have off-target effects at higher concentrations, which could complicate data interpretation.
未来方向
For research include the development of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide derivatives and further investigation of its effects on other diseases.
合成方法
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a catalyst. The resulting product is purified through recrystallization to obtain N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide in high yield and purity. This synthesis method has been well-established in the literature and is relatively simple to carry out.
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-19-11-8-14(12-16(19)22)21(26)23-15-9-6-13(7-10-15)20-24-17-4-2-3-5-18(17)25-20/h2-12H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXFMDTZINFYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

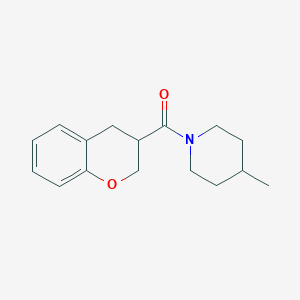
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
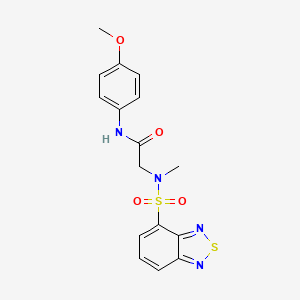
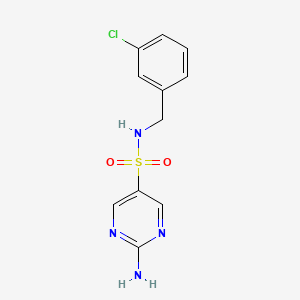

![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
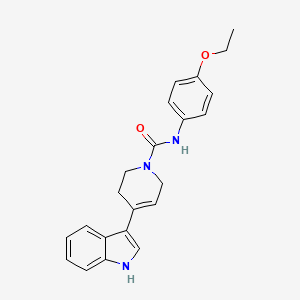

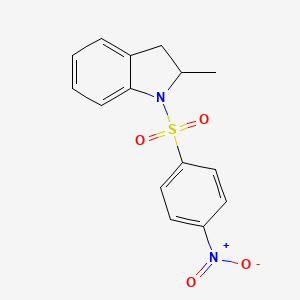
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
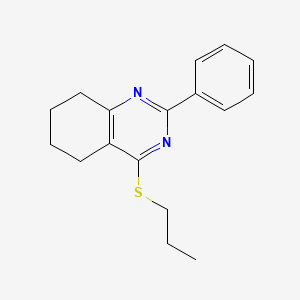
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)